6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,5-Dimethylphenyl)-6-oxohexanoic acid” is a carboxylic acid with a 6-carbon chain (hexanoic acid) that has a ketone functional group (oxo-) at the 6th carbon. Attached to the same carbon is a 3,5-dimethylphenyl group, which is a phenyl (benzene) ring with methyl groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a hexanoic acid chain with a ketone functional group at one end and a 3,5-dimethylphenyl group attached to the same end .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, carboxylic acids typically undergo reactions like esterification, amide formation, and reduction. The ketone group can undergo reactions like nucleophilic addition or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Photoremovable Protecting Group in Organic Synthesis
- 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid derivatives have been explored for their potential as photoremovable protecting groups in organic synthesis. Irradiation of these compounds can produce free carboxylic acids, a process that is initiated by efficient photoenolization (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Polymer Synthesis
- This compound has been used in the synthesis of functional polycaprolactones, demonstrating its utility in creating polymers with adjustable properties and versatile applications (Zhang, Zhang, Du, & Li, 2016).
Mass Spectrometric Characterization
- Studies involving the mass spectrometric characterization of small oxocarboxylic acids, such as 6-oxohexanoic acid, have shed light on the fragmentation behavior and cyclization processes of these compounds, enhancing our understanding of their chemical behavior (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).
Crystal Structure Analysis
- The crystal structures of related compounds have been determined, offering insights into hydrogen-bond networks and molecular configurations. This information is vital for understanding the compound's interactions and stability (Feeder & Jones, 1994).
Enzymatic Production
- An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an enzyme from Phialemonium sp. showcases a bio-based approach to synthesizing this compound (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Result of Action
The molecular and cellular effects of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXSWDWMOPKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645291 |
Source
|
Record name | 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857481-29-9 |
Source
|
Record name | 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.